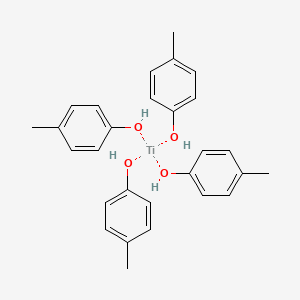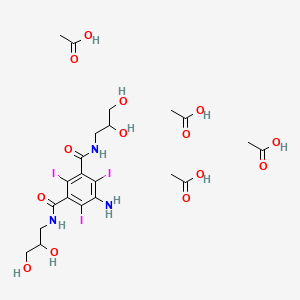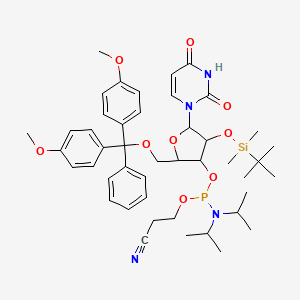
U-CE Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rU Phosphoramidite: is a chemical compound used extensively in the synthesis of oligonucleotides, which are short sequences of nucleotides. This compound contains the nucleoside uridine (U) and is a key building block in the creation of RNA sequences. The use of rU Phosphoramidite is crucial in various fields, including molecular biology, biotechnology, and therapeutic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rU Phosphoramidite involves several steps. Initially, the nucleoside uridine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is protected with a tert-butyl dimethylsilyl (TBDMS) group to prevent unwanted reactions. The final step involves the addition of a phosphoramidite group at the 3’-hydroxyl position using phosphorodiamidite chemistry .
Industrial Production Methods: In industrial settings, the production of rU Phosphoramidite follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: rU Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group is readily oxidized to form a stable phosphate linkage.
Common Reagents and Conditions:
Oxidation: Aqueous iodine in the presence of weak bases or hydrogen peroxide.
Substitution: Weak acids like triethylammonium chloride or 1H-tetrazole.
Major Products:
Oxidation: Formation of phosphodiester bonds.
Substitution: Formation of various nucleoside analogs depending on the nucleophile used.
Applications De Recherche Scientifique
rU Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA sequences for structural and functional studies.
Biology: Essential for creating RNA probes and primers for gene expression analysis and sequencing.
Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides.
Industry: Employed in the production of diagnostic assays and molecular biology kits
Mécanisme D'action
The mechanism of action of rU Phosphoramidite involves its incorporation into growing RNA chains during oligonucleotide synthesis. The compound’s phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphodiester bond, extending the RNA chain. The protecting groups (DMT and TBDMS) are removed after synthesis to yield the final RNA product .
Comparaison Avec Des Composés Similaires
rA Phosphoramidite: Contains the nucleoside adenosine.
rC Phosphoramidite: Contains the nucleoside cytidine.
rG Phosphoramidite: Contains the nucleoside guanosine.
Uniqueness: rU Phosphoramidite is unique due to its specific incorporation of uridine, which is essential for the synthesis of RNA sequences that require uracil. This makes it indispensable for creating RNA molecules with precise sequences and functionalities .
Propriétés
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNLXHRBXYGJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H61N4O9PSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
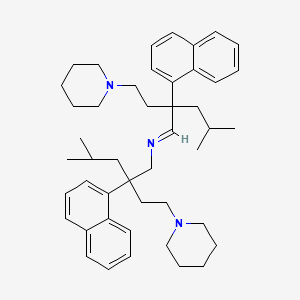

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
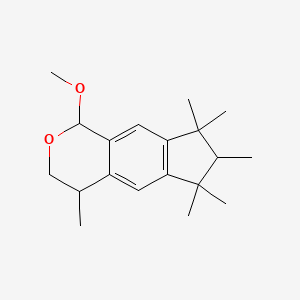
![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
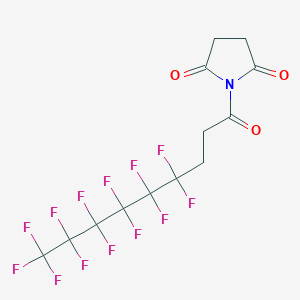
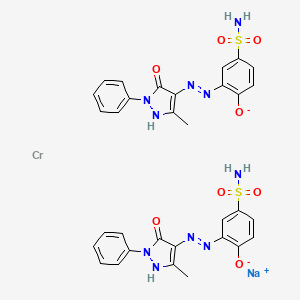
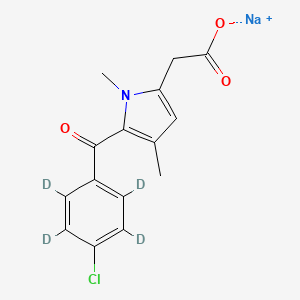
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
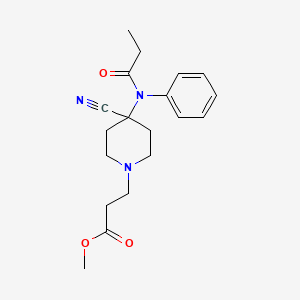
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
